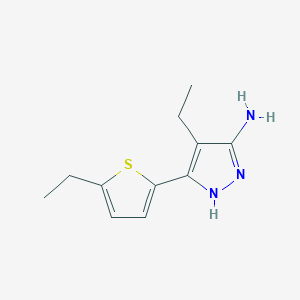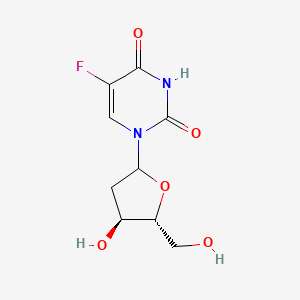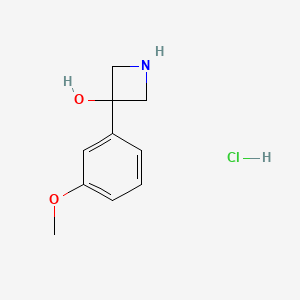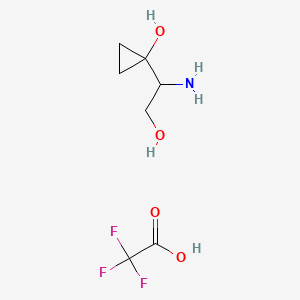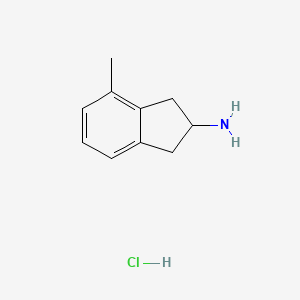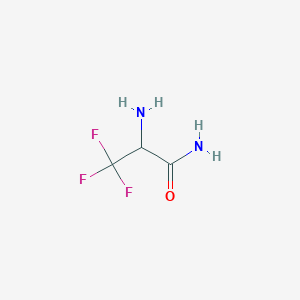![molecular formula C6H9ClO2S B13563046 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound belonging to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional cyclic structure, which imparts distinct physicochemical properties. The compound is characterized by a sulfonyl chloride functional group attached to a bicyclo[1.1.1]pentane core, which is further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Major products are sulfonic acids.
Reduction Reactions: Major products are sulfinic acids.
Scientific Research Applications
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The bicyclo[1.1.1]pentane core provides a rigid and sterically demanding framework, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, known for its high strain and unique properties.
1,3-Difunctionalized Bicyclo[1.1.1]pentane Derivatives: These compounds have similar structural features and reactivity patterns.
Uniqueness: 3-Methylbicyclo[111]pentane-1-sulfonyl chloride stands out due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives
Properties
Molecular Formula |
C6H9ClO2S |
|---|---|
Molecular Weight |
180.65 g/mol |
IUPAC Name |
3-methylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c1-5-2-6(3-5,4-5)10(7,8)9/h2-4H2,1H3 |
InChI Key |
MYVRCJXVLQRFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
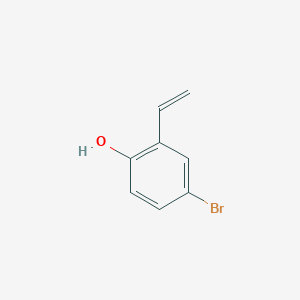
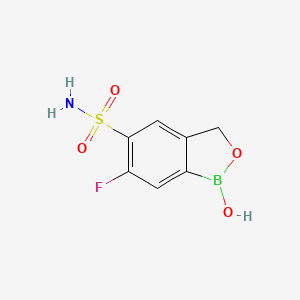
![4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13562994.png)
amino}acetic acid](/img/structure/B13563005.png)
